molecular formula C17H16N8O2 B3045369 1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)- CAS No. 105678-68-0

1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)-

Cat. No.: B3045369
CAS No.: 105678-68-0
M. Wt: 364.4 g/mol
InChI Key: PCSVEUOFYVMNCD-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features two tetrazole rings connected by a methylene bridge, with each tetrazole ring substituted by a 4-methoxyphenyl group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and coordination chemistry .

Safety and Hazards

1H-Tetrazole compounds are known to be explosive and can decompose rapidly and explosively if heated above their melting point . They present an extreme risk of explosion by shock, friction, fire, or other sources of ignition . They react violently with strong oxidizers and can react exothermically with reducing agents .

Mechanism of Action

Target of Action

Tetrazole compounds are known for their wide range of applications in medicinal chemistry due to their bioisosteric similarity to the carboxylate group . They can interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

It’s known that tetrazole compounds often act through a ring-opening reaction . The pyrolysis process of bis-tetrazole compounds is likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition .

Biochemical Pathways

Tetrazole compounds are known to be involved in a variety of biochemical processes due to their ability to mimic the carboxylate group

Result of Action

The decomposition of tetrazole compounds often results in the release of nitrogen-rich gases , which could potentially have various effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point is 626.7±65.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures but may decompose at higher temperatures.

Chemical Reactions Analysis

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- has numerous scientific research applications:

Comparison with Similar Compounds

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O2/c1-26-14-7-3-12(4-8-14)24-16(18-20-22-24)11-17-19-21-23-25(17)13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSVEUOFYVMNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389118
Record name 1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105678-68-0
Record name 1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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